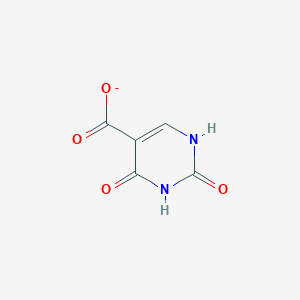

Uracil-5-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

13345-19-2 |

|---|---|

Molecular Formula |

C5H3N2O4- |

Molecular Weight |

155.09 g/mol |

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C5H4N2O4/c8-3-2(4(9)10)1-6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/p-1 |

InChI Key |

ZXYAAVBXHKCJJB-UHFFFAOYSA-M |

SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)[O-] |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)[O-] |

Synonyms |

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-, ion(1-) (9CI) |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Uracil 5 Carboxylate

Elucidation of Uracil-5-carboxylate in Pyrimidine (B1678525) Biosynthesis

While not a direct intermediate in the primary de novo synthesis pathway that produces uridine (B1682114) monophosphate (UMP), uracil-5-carboxylate's metabolism is closely linked to pyrimidine biosynthesis, particularly through its relationship with orotic acid and its role in salvage pathways that feed into the pyrimidine nucleotide pool.

Intermediary Role in de novo Pyrimidine Nucleotide Synthesis

The canonical de novo pyrimidine biosynthetic pathway synthesizes the pyrimidine ring first and then attaches it to a ribose-5-phosphate (B1218738) moiety. slideshare.net This pathway proceeds through the key intermediate orotic acid (uracil-6-carboxylic acid). wikipedia.org Uracil-5-carboxylate is an isomer of orotic acid and is not directly on the main de novo pathway to UMP. nih.govfrontiersin.org However, its structural similarity and metabolic connections are noteworthy.

Uracil-5-carboxylate in Cellular Salvage Pathways

Uracil-5-carboxylate is a key intermediate in the pyrimidine salvage pathway, particularly the pathway for thymidine (B127349) degradation in some organisms like fungi. nih.govnih.govresearchgate.net This pathway allows the cell to recycle pyrimidine bases, which is an energy-efficient alternative to de novo synthesis.

Involvement in the Thymidine Salvage Pathway

In certain lower eukaryotes, such as the fungus Neurospora crassa, thymidine can be converted to uracil (B121893) through a series of enzymatic reactions. nih.govnih.gov This pathway involves the oxidation of the methyl group of thymine (B56734). nih.govacs.org

The conversion of thymine to uracil involves a series of oxidative steps. Thymine is first hydroxylated to 5-hydroxymethyluracil (B14597), which is then oxidized to 5-formyluracil (B14596). nih.govnih.gov The final oxidation step in this sequence is the conversion of 5-formyluracil to uracil-5-carboxylate. nih.govsigmaaldrich.com This reaction is catalyzed by thymine-7-hydroxylase, a Fe(II) and α-ketoglutarate dependent dioxygenase. nih.govnih.gov In some microorganisms, enzymes other than thymine-7-hydroxylase may also catalyze this conversion. nih.govasm.org

Once formed, uracil-5-carboxylate is decarboxylated to produce uracil. nih.govwikipedia.org This reaction is catalyzed by the enzyme uracil-5-carboxylate decarboxylase, also known as iso-orotate decarboxylase (IDCase). monarchinitiative.orgnih.govysu.edu This enzyme belongs to the lyase family and specifically cleaves the carbon-carbon bond to release carbon dioxide. wikipedia.org The systematic name for this enzyme is uracil-5-carboxylate carboxy-lyase (uracil-forming). wikipedia.org Quantum chemical studies suggest that the catalytic mechanism of IDCase proceeds via a direct, one-step decarboxylation with a concerted proton transfer and C-C bond cleavage. nih.govfrontiersin.org This enzyme shows high substrate specificity and is inactive on the regioisomer orotic acid. frontiersin.orgfrontiersin.org

Enzymatic Formation from 5-Formyluracil (e.g., via Thymine-7-Hydroxylase Homologs)

Comparative Analysis of Uracil Salvage Mechanisms Across Biological Systems

Uracil salvage pathways are essential mechanisms for recycling the pyrimidine base uracil, which becomes available through nucleic acid degradation or uptake from the environment. These pathways are energetically favorable compared to the de novo synthesis of pyrimidine nucleotides. creative-proteomics.com While the core concept of salvaging uracil is conserved, the specific enzymatic machinery and strategies vary significantly across the domains of life: Bacteria, Archaea, and Eukaryota.

Bacteria: Most bacteria utilize a direct and efficient one-step conversion of uracil to Uridine Monophosphate (UMP) via the enzyme uracil phosphoribosyltransferase (UPRT), which uses phosphoribosyl pyrophosphate (PRPP) as a co-substrate. researchgate.netmdpi.com This is a high-affinity system that directly channels uracil into nucleotide synthesis. researchgate.net However, some bacteria, including certain species of Pseudomonas and Lactic Acid Bacteria, lack specific enzymes like uridine/cytidine (B196190) kinase, altering their salvage capabilities. oup.comnih.gov In Escherichia coli, several enzymes, including cytosine deaminase (converting cytosine to uracil), uridine phosphorylase, and UPRT, form a comprehensive salvage network. nih.govasm.org The regulation of these pathways is often tied to the intracellular pools of pyrimidine nucleotides, such as UTP, which can control gene expression through mechanisms like transcriptional attenuation. asm.org

Archaea: The mechanisms in Archaea show diversity. While many archaea possess UPRT-based salvage pathways similar to bacteria, some extremophiles like Methanothermobacter thermautotrophicus present a unique case. nih.gov This organism lacks the canonical uracil-DNA glycosylase (UDG) for DNA repair and instead uses a direct strand incision mechanism. nih.gov This suggests that uracil metabolism, including salvage, can follow distinct evolutionary paths in this domain. nih.govfrontiersin.org Lateral gene transfer between Archaea and bacteria has been suggested as a mechanism for the appearance of Archaea-like uracil repair enzymes in some bacteria. frontiersin.orgarxiv.org

Eukaryotes: In eukaryotes, including plants and mammals, the salvage pathways are more complex and compartmentalized. researchgate.netoup.com While UPRT is present in plants and some lower eukaryotes, it is notably absent in mammals. researchgate.netnih.gov Mammalian cells primarily salvage uracil through a two-step process: first, uridine phosphorylase converts uracil and ribose-1-phosphate (B8699412) to uridine, which is then phosphorylated to UMP by uridine kinase. nih.gov In plants, both UPRT and the uridine kinase pathway are active, providing robust mechanisms for uracil recycling. researchgate.netfrontiersin.org Plant pyrimidine metabolism, including salvage, is crucial for maintaining nucleotide homeostasis and recycling nitrogen, especially during senescence or stress conditions. frontiersin.org

Interactive Table 1: Key Uracil Salvage Enzymes Across Different Biological Systems

| Enzyme | Reaction | Predominantly Found In | Notes |

|---|---|---|---|

| Uracil Phosphoribosyltransferase (UPRT) | Uracil + PRPP → UMP + PPi | Bacteria, Archaea, Plants, Lower Eukaryotes | A direct, high-affinity pathway. researchgate.net Absent in mammals. nih.gov |

| Uridine Phosphorylase | Uracil + Ribose-1-P ↔ Uridine + Pi | Bacteria, Eukaryotes (including Mammals) | Can function catabolically or anabolically for salvage. nih.govnih.gov |

| Uridine Kinase | Uridine + ATP → UMP + ADP | Eukaryotes, some Bacteria | Key enzyme in mammals for converting salvaged uridine to UMP. nih.gov |

| Cytosine Deaminase | Cytosine → Uracil + NH₃ | Bacteria, Fungi | Channels cytosine into the uracil salvage pathway. nih.gov Plants cannot salvage the free base cytosine. oup.com |

Microbial Metabolism of Uracil-5-carboxylate

Enzymatic Transformations and Metabolic Fate in Bacterial Systems (e.g., Escherichia coli)

The metabolism of uracil-5-carboxylate is part of the oxidative pyrimidine degradation pathway, which is distinct from the more common reductive pathway. In this pathway, uracil is oxidized before the pyrimidine ring is cleaved. The final step in this specific branch of the pathway involves the decarboxylation of uracil-5-carboxylate to produce uracil.

The key enzyme responsible for this transformation is uracil-5-carboxylate decarboxylase (EC 4.1.1.66). wikipedia.org This enzyme catalyzes the following chemical reaction: Uracil-5-carboxylate ⇌ Uracil + CO₂ wikipedia.org

This enzyme belongs to the carboxy-lyase family, which cleaves carbon-carbon bonds. wikipedia.org Early research identified and characterized this enzymatic activity in the fungus Neurospora crassa. nih.gov While this specific enzyme is well-documented in some microorganisms, the complete oxidative pathway and its prevalence in bacteria like Escherichia coli are less characterized than the reductive pathway. E. coli is known to possess a complex network for pyrimidine metabolism, including the enzyme pyrroline-5-carboxylate (P5C) dehydrogenase , which is involved in proline degradation, indicating a capacity for related metabolic transformations. frontiersin.orgmdpi.com The broader metabolic context suggests that uracil-5-carboxylate, when formed, would be converted to uracil, which can then enter the main salvage pathway to be converted to UMP or be further degraded. smpdb.caescholarship.org

Contribution to Microbial Pyrimidine Degradation and Recycling

Microbial pyrimidine degradation serves two primary purposes: to eliminate excess pyrimidines and to recycle the nitrogen and carbon from the pyrimidine ring for use in general metabolism. creative-proteomics.comresearchgate.net There are two main routes for uracil degradation in microbes: the reductive pathway and the oxidative pathway.

The reductive pathway is the more widespread route. It involves the reduction of uracil to dihydrouracil, followed by ring opening to β-ureidopropionate, and finally cleavage to β-alanine, ammonia, and CO₂. creative-proteomics.com This pathway effectively recycles the nitrogen from the pyrimidine base. frontiersin.org

The oxidative pathway , where uracil-5-carboxylate is an intermediate, represents an alternative strategy. This pathway starts with the oxidation of uracil to 5-hydroxyuracil, which is then further oxidized and processed, eventually leading to intermediates like uracil-5-carboxylate. The decarboxylation of uracil-5-carboxylate to uracil allows the cell to reclaim the uracil base, which can then be efficiently recycled back into nucleotides via the UPRT-mediated salvage pathway. researchgate.netmdpi.com This creates a metabolic link between degradation and salvage, allowing the organism to choose the fate of the uracil molecule based on its metabolic needs—either complete degradation for nitrogen or efficient recycling back into nucleic acid synthesis. The regulation of these competing pathways is critical for maintaining cellular homeostasis of pyrimidine pools. asm.orgfrontiersin.org

Uracil-5-carboxylate Metabolism in Plant Systems

Role as a Precursor in Plant Pyrimidine and Secondary Metabolite Biosynthesis

In plants, pyrimidine metabolism is fundamental, providing the building blocks for nucleic acids and participating in the synthesis of essential compounds like polysaccharides and lipids. researchgate.netnih.gov The primary pyrimidine, UMP, is synthesized de novo and can also be formed via salvage pathways. oup.comnih.gov While the direct role of uracil-5-carboxylate as a major precursor in plants is not as extensively documented as other intermediates, its metabolic position is suggestive. The conversion of uracil-5-carboxylate to uracil links it directly to the pyrimidine salvage pool. researchgate.netfrontiersin.org

This salvaged uracil is a precursor for UMP, which is subsequently converted to other pyrimidine nucleotides (UDP, UTP, CTP) that are essential for primary metabolism. creative-proteomics.com Furthermore, pyrimidine nucleotides are known to be precursors for certain plant secondary metabolites, which often function as defense compounds. researchgate.netnih.gov These secondary metabolites include a wide range of alkaloids and phenolic compounds. mdpi.commdpi.comslideshare.net The biosynthesis of many of these compounds, such as salicylic (B10762653) acid, originates from chorismate, which is derived from the shikimate pathway, but other pathways draw from the broader pool of primary metabolites, including nucleotide derivatives. mdpi.comnih.gov Therefore, by being converted to uracil, uracil-5-carboxylate can indirectly feed into the synthesis of both primary and secondary metabolites by replenishing the core pyrimidine nucleotide pool.

Mechanistic Investigations of Uracil-5-carboxylate in Plant Physiological Regulation

The regulation of plant growth and development is a complex process involving a network of phytohormones and signaling molecules. slideshare.netmaxapress.com While specific studies on the direct regulatory role of uracil-5-carboxylate are limited, the metabolism of related compounds offers significant insights.

Pyrroline-5-carboxylate (P5C), an intermediate in proline metabolism, is a key signaling molecule involved in plant stress responses, particularly in defense against pathogens. frontiersin.org The accumulation of P5C in mitochondria is linked to the hypersensitive response (HR), a form of programmed cell death that helps limit the spread of pathogens. frontiersin.org This demonstrates that intermediates of amino acid and base metabolism can act as potent regulators of major physiological processes.

Uracil and its derivatives are also implicated in plant regulation. Transporters like AtUPS1 and AtUPS2 in Arabidopsis mediate the high-affinity uptake of uracil, with expression patterns suggesting a role during germination and seedling development. nih.gov The ability of the plant to carefully manage uracil levels through transport and metabolism points to its importance beyond just a simple metabolite. Given that uracil-5-carboxylate is a direct precursor to uracil, its metabolism is inherently part of this regulatory network. The enzymatic conversion of uracil-5-carboxylate could modulate the availability of uracil for these signaling or developmental functions, thus playing a mechanistic role in plant physiological regulation.

Enzymology and Reaction Mechanisms Involving Uracil 5 Carboxylate

Uracil-5-carboxylate Decarboxylase (EC 4.1.1.66)

Uracil-5-carboxylate decarboxylase, systematically named uracil-5-carboxylate carboxy-lyase, is the enzyme responsible for the final step in a fungal pathway that converts thymine (B56734) to uracil (B121893). asm.orgwikipedia.org This enzyme catalyzes the cleavage of the carbon-carbon bond in uracil-5-carboxylate to produce uracil and carbon dioxide. wikipedia.org

Catalytic Mechanism and Substrate Specificity

The catalytic mechanism of uracil-5-carboxylate decarboxylase (also referred to as isoorotate decarboxylase or IDCase) has been a subject of significant investigation. Contrary to earlier assumptions of it being a zinc-dependent enzyme, studies have shown that it contains a catalytically vital Mn2+ ion. researchgate.netfrontiersin.org The decarboxylation of its natural substrate, uracil-5-carboxylate, proceeds through a reverse electrophilic aromatic substitution, which results in the formation of CO2. researchgate.netfrontiersin.org Proposed mechanisms involving tetrahedral carboxylate intermediates have been ruled out due to prohibitively high energy barriers. researchgate.netfrontiersin.org

The enzyme exhibits high substrate fidelity. researchgate.netfrontiersin.org This specificity is attributed to the unique hydrogen bonding between the heterocyclic substrate and the surrounding amino acid residues in the active site. researchgate.netfrontiersin.org While it can decarboxylate 5-carboxy-2-thiouracil and 5-carboxycytosine (albeit with weak activity), it is inactive on its regioisomer, orotic acid (6-carboxyuracil). frontiersin.orgrcsb.org The reverse reaction, the carboxylation of uracil, is impeded by a strongly unfavorable uphill reaction. researchgate.netfrontiersin.org

Kinetic and Thermodynamic Characterization of Decarboxylation

The decarboxylation of uracil-5-carboxylate is a critical step in the thymidine (B127349) salvage pathway. In the absence of a catalyst, the uncatalyzed decarboxylation of uracil-5-carboxylate to uracil occurs with a half-life of 20 years at 25°C and pH 7. nih.gov The thermodynamic activation parameters for this uncatalyzed reaction were determined to be a ΔH‡ of 25.3 kcal/mol and a ΔG‡ of 29.6 kcal/mol. nih.gov

In contrast, the enzyme-catalyzed reaction proceeds much more rapidly. The enzyme significantly lowers the activation energy for the reaction. Computational studies have calculated the energy barriers for the decarboxylation reactions catalyzed by IDCase. researchgate.netfrontiersin.org The reaction catalyzed by IDCase is essentially irreversible, with the reverse carboxylation of uracil being thermodynamically unfavorable. frontiersin.org

Structural Biology and Active Site Analysis of Decarboxylases Facilitating Uracil-5-carboxylate Transformation

Crystal structures of isoorotate decarboxylases from Cordyceps militaris and Metarhizium anisopliae reveal that they adopt a (β/α)8 barrel fold, which is characteristic of the amidohydrolase superfamily, and function as dimers. rcsb.org The active site contains a metal ion, now understood to be Mn2+, coordinated by four highly conserved residues: one aspartate and three histidines. frontiersin.orgrcsb.org

The substrate, uracil-5-carboxylate, is held in the active site by several conserved residues. rcsb.org The structure of the enzyme in complex with the inhibitor 5-nitro-uracil has provided insights into substrate binding. rcsb.org The pyrimidine (B1678525) ring of the substrate is a key recognition element for binding within the active site. nih.gov The active site architecture, with its metal center and specific hydrogen bonding network, is finely tuned for the efficient and specific decarboxylation of uracil-5-carboxylate. researchgate.netfrontiersin.orgrcsb.org

Enzymes Catalyzing Uracil-5-carboxylate Formation

The formation of uracil-5-carboxylate is the culmination of a series of oxidative steps starting from thymine, catalyzed by thymine-7-hydroxylase and related oxygenases.

Functional Characterization of Thymine-7-Hydroxylase and Related Oxygenases

Thymine-7-hydroxylase (T7H), also known as thymine dioxygenase, is a non-heme iron (FeII)- and α-ketoglutarate-dependent oxygenase. asm.orgnih.gov This trifunctional enzyme catalyzes the sequential oxidation of the methyl group of thymine to 5-hydroxymethyluracil (B14597), then to 5-formyluracil (B14596), and finally to uracil-5-carboxylic acid. asm.org These reactions are crucial in the thymidine salvage pathway in some fungi, such as Neurospora crassa and Rhodotorula glutinis. oup.comoup.com

The enzyme requires α-ketoglutarate as a co-substrate, which is oxidatively decarboxylated to succinate (B1194679) and CO2 to drive the hydroxylation of the thymine methyl group. nih.gov Structural and biochemical studies of T7H from Neurospora crassa have revealed that the enzyme can only bind its substrates in the presence of the cosubstrate, α-ketoglutarate. oup.com The binding of different substrates in the oxidation cascade (thymine, 5-hydroxymethyluracil, 5-formyluracil) does not lead to significant conformational changes in the enzyme. oup.com

Mechanistic Studies of 5-Formyluracil Conversion to Uracil-5-carboxylate

The final oxidative step in the formation of uracil-5-carboxylate is the conversion of 5-formyluracil. This reaction is catalyzed by thymine-7-hydroxylase. asm.org The enzymatic conversion of 5-formyluracil to uracil-5-carboxylic acid has been demonstrated in cell-free systems of Neurospora. nih.gov This reaction is dependent on the presence of α-ketoglutarate and iron. nih.gov Studies have shown that an enzyme other than thymine-7-hydroxylase may also be capable of converting 5-formyluracil to uracil-5-carboxylic acid in Neurospora crassa. asm.org

Uracil-5-carboxylate and its Derivatives in Enzymatic Inhibition and Substrate Recognition

The interaction of uracil-5-carboxylate and its synthetic derivatives with various enzymes is a subject of significant biochemical research. These interactions range from the evaluation of their potential as enzyme inhibitors to their role as substrates in key metabolic pathways, providing insights into enzyme specificity and reaction mechanisms.

Substrate Recognition by Thymidine Phosphorylase

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine salvage pathways. wikipedia.org It catalyzes the reversible phosphorolytic cleavage of thymidine and other 5-substituted uracil nucleosides to their corresponding base and 2-deoxy-α-D-ribose 1-phosphate. wikipedia.orgtandfonline.comresearchgate.net The enzyme's ability to recognize and process a variety of 5-substituted uracils makes it a target for both drug activation and design. tandfonline.comtandfonline.com

While the 5-carboxyuracil derivatives mentioned previously were not effective inhibitors of reverse transcriptases, a number of the ester derivatives were found to be substrates for thymidine phosphorylase. lmaleidykla.ltlmaleidykla.lt Specifically, the methyl, ethyl, propyl, isopropyl, butyl, cyclohexyl, cyclooctyl, and prop-2-ynyl esters of 5-carboxyuracil are recognized and processed by the enzyme. lmaleidykla.ltresearchgate.net This substrate activity is significant as it provides an enzymatic route for the synthesis of novel modified nucleosides, which could have therapeutic or diagnostic applications. lmaleidykla.lt The recognition by thymidine phosphorylase depends on the structure of the 5-substituent, with the active site accommodating various groups in a mainly non-polar region. tandfonline.com

Table 2: 5-Carboxyuracil Esters as Substrates for Thymidine Phosphorylase

Ester derivatives of 5-carboxyuracil that have been identified as substrates for the enzyme thymidine phosphorylase, enabling the enzymatic synthesis of new nucleosides. lmaleidykla.ltresearchgate.netlmaleidykla.lt

| Ester Derivative of 5-Carboxyuracil | Enzyme | Activity |

|---|---|---|

| Methyl Ester | Thymidine Phosphorylase | Substrate |

| Ethyl Ester | Thymidine Phosphorylase | Substrate |

| Propyl Ester | Thymidine Phosphorylase | Substrate |

| Isopropyl Ester | Thymidine Phosphorylase | Substrate |

| Butyl Ester | Thymidine Phosphorylase | Substrate |

| Cyclohexyl Ester | Thymidine Phosphorylase | Substrate |

| Cyclooctyl Ester | Thymidine Phosphorylase | Substrate |

| Prop-2-ynyl Ester | Thymidine Phosphorylase | Substrate |

Analogies and Insights from 5-Carboxy Cytosine Decarboxylation in DNA Demethylation Pathways

An important parallel to the enzymatic processing of uracil-5-carboxylate (also known as 5-carboxyuracil, 5caU) is found in the mechanism of active DNA demethylation in mammals. nih.gov This process involves the dynamic regulation of 5-methylcytosine (B146107) (5mC), a key epigenetic mark. rsc.org The demethylation pathway is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases, which iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and ultimately 5-carboxylcytosine (5caC). rsc.orgchinesechemsoc.orgchinesechemsoc.orgepigenie.com

To restore the original cytosine base, the carboxyl group of 5caC must be removed. One established mechanism involves thymine DNA glycosylase (TDG) initiating a base excision repair (BER) pathway, which can introduce transient DNA strand breaks. chinesechemsoc.orgchinesechemsoc.org However, a more direct and less disruptive pathway involving the direct decarboxylation of 5caC to cytosine has been identified. rsc.orgchinesechemsoc.org This reaction, which cleaves the C-C bond at the C5 position, is highly attractive as it avoids compromising genome integrity. chinesechemsoc.org

The enzymatic decarboxylation of 5caU to uracil in the pyrimidine salvage pathway, catalyzed by iso-orotate decarboxylase (IDCase), serves as a valuable model for understanding the direct decarboxylation of 5caC. nih.govnih.gov Although a specific "DNA decarboxylase" for 5caC has not been definitively identified, the chemical similarity between 5caU and 5caC is striking. nih.govresearchgate.net Quantum chemical studies of the IDCase-catalyzed reaction suggest that the decarboxylation of 5caU proceeds through a one-step mechanism involving a concerted proton transfer and the breaking of the C-C bond. nih.gov This provides crucial mechanistic insights into how an enzyme might catalyze the direct decarboxylation of 5caC within the complex environment of the genome, representing a novel pathway for active DNA demethylation. chinesechemsoc.orgnih.gov

Synthetic Chemistry and Derivatization of Uracil 5 Carboxylate

Advanced Methodologies for Uracil-5-carboxylate Chemical Synthesis

The synthesis of uracil-5-carboxylate (2,4-dihydroxypyrimidine-5-carboxylic acid) can be achieved through several routes. One notable method involves the enzymatic oxidation of 5-formyluracil (B14596). This biotransformation is catalyzed by the enzyme thymine (B56734) 7-hydroxylase, which efficiently converts the aldehyde group at the C5 position into a carboxylic acid .

Historically, chemical syntheses have involved the activation of the uracil (B121893) ring followed by carboxylation. Earlier methods for producing derivatives from uracil-5-carboxylic acid utilized activating agents like thionyl chloride (SOCl₂) or concentrated sulfuric acid to enhance the reactivity of the carboxyl group for subsequent reactions lmaleidykla.lt. These methods highlight the standard chemical strategies for manipulating carboxylic acids on a heterocyclic frame.

Uracil-5-carboxylate as a Precursor in Complex Molecule Synthesis

The chemical versatility of uracil-5-carboxylate makes it a valuable starting material for constructing more elaborate, biologically active molecules, including nucleoside analogs and substituted xanthines.

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Uracil-5-carboxylate derivatives serve as key precursors for these compounds. As established by SAR studies, the ester derivatives of uracil-5-carboxylate are recognized as substrates by thymidine (B127349) phosphorylase lmaleidykla.ltresearchgate.net. This enzymatic activity allows for their use in the synthesis of novel modified nucleosides. In this process, the enzyme catalyzes the transfer of the deoxyribose group from a natural nucleoside (like thymidine) to the modified uracil base, creating a new C5-substituted nucleoside analog lmaleidykla.lt. This chemoenzymatic approach is a powerful strategy for generating libraries of modified nucleosides for biological screening.

Substituted xanthines are a class of compounds with significant pharmacological activities, including adenosine (B11128) receptor antagonism. The classical synthetic route to 8-substituted xanthines involves the cyclization of a 5,6-diaminouracil (B14702) precursor scirp.orgclockss.orgscirp.org. This key intermediate is typically prepared from a 6-aminouracil (B15529) derivative scirp.orgnih.gov. The synthesis involves a critical functionalization at the C5 position, where a nitroso group is introduced via nitrosation with agents like sodium nitrite (B80452) scirp.orgnih.gov. This 6-amino-5-nitrosouracil (B44844) is then reduced to the corresponding 5,6-diaminouracil nih.gov.

While direct conversion from uracil-5-carboxylate is not the most common path, its status as a C5-functionalized uracil places it within the broader pool of potential starting materials for these multi-step syntheses. The synthesis of xanthine (B1682287) precursors hinges on the presence of functional groups at both the C5 and C6 positions of the pyrimidine (B1678525) ring, and uracil-5-carboxylate provides a handle at the crucial C5 position for elaboration toward the necessary 5,6-diamino intermediate required for cyclization into the xanthine core.

Integration into Novel Molecular Architectures (e.g., Metallo-DNA Supramolecules)

The unique chemical functionalities of uracil-5-carboxylate (caU), also known as 5-carboxyuracil, position it as a valuable component in the construction of sophisticated molecular architectures, most notably in the burgeoning field of metallo-DNA supramolecules. The carboxyl group at the C5 position of the uracil ring provides a versatile coordination site for metal ions, enabling the formation of non-canonical, metal-mediated base pairs. This capability allows for the development of DNA-based materials and devices with tunable structures and functions that respond to the presence of specific metal ions.

A key feature of uracil-5-carboxylate is its "bifacial" nature. nih.gov It can participate in standard Watson-Crick-like hydrogen bonding with adenine (B156593) (A), forming a caU-A pair. acs.orgnih.gov Concurrently, it can engage in coordination bonding with various metal ions to form metal-mediated base pairs with itself or other canonical nucleobases. acs.orgnih.gov This dual-pairing capacity is fundamental to its utility in creating dynamic DNA systems.

Research has demonstrated that the introduction of specific metal ions can either stabilize or destabilize DNA duplexes containing uracil-5-carboxylate, depending on the pairing partner. For instance, the addition of Cu(II) ions has been shown to destabilize duplexes containing caU-A pairs. acs.orgebi.ac.uk Conversely, in the presence of appropriate metal ions, uracil-5-carboxylate can form stable, metal-mediated base pairs, significantly enhancing the thermal stability of the DNA duplex. acs.orgebi.ac.uk

Detailed studies, utilizing techniques such as duplex melting analysis and mass spectrometry, have identified several distinct metal-mediated base pairs involving uracil-5-carboxylate. acs.orgnih.govebi.ac.uk These findings underscore the potential to use metal ions as external stimuli to alter the hybridization partner of a caU-containing DNA strand, thereby providing a new avenue for constructing diverse metallo-DNA supramolecules and metal-responsive DNA devices. acs.orgnih.govebi.ac.uk

An important application of this technology is the development of allosteric DNAzymes. By incorporating uracil-5-carboxylate into the sequence of an RNA-cleaving DNAzyme, researchers have created a system that can be switched between an inactive and an active state. nih.govrsc.org In the absence of copper(II) ions, the DNAzyme adopts an inactive conformation stabilized by caU-A hydrogen-bonded base pairs. nih.gov Upon the addition of Cu(II), the structure rearranges to form catalytically active caU-Cu(II)-caU metal-mediated base pairs, leading to a significant enhancement in its catalytic activity. nih.govrsc.org This activity can be modulated by the addition and removal of Cu(II) ions. nih.gov

The table below summarizes key research findings on the metal-dependent base pairing of uracil-5-carboxylate.

| Uracil-5-carboxylate Pair | Metal Ion | Effect on Duplex Stability | Reference |

| caU – A | Cu(II) | Destabilized | acs.orgebi.ac.uk |

| caU – caU | Cu(II) | Significantly Stabilized | acs.orgnih.govebi.ac.uk |

| caU – T | Hg(II) | Significantly Stabilized | acs.orgnih.govebi.ac.uk |

| caU – C | Ag(I) | Significantly Stabilized | acs.orgnih.govebi.ac.uk |

| caU – G | Cu(II) | Significantly Stabilized | acs.orgnih.govebi.ac.uk |

The integration of uracil-5-carboxylate into DNA strands, therefore, offers a powerful strategy for the rational design of stimuli-responsive molecular systems, with potential applications in biosensors, molecular machines, and nanotechnology. nih.govrsc.org

Spectroscopic and Computational Investigations of Uracil 5 Carboxylate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and reactivity of molecules like uracil-5-carboxylate. Techniques focusing on gas-phase ions are particularly powerful for revealing intrinsic molecular properties, free from solvent effects.

Tandem mass spectrometry, particularly utilizing collision-induced dissociation (CID), has been instrumental in characterizing the structure of uracil-5-carboxylate by analyzing its fragmentation patterns. In these experiments, the deprotonated molecule (anion) is generated, isolated, and then fragmented by collision with an inert gas.

Studies on deprotonated uracil-5-carboxylic acid reveal two primary, competing fragmentation pathways. rsc.org The first and most intuitive pathway is decarboxylation , involving the loss of a carbon dioxide (CO₂) molecule. The second significant pathway is the elimination of isocyanic acid (HNCO) . rsc.org The observation of these distinct fragmentation channels provides valuable information about the molecule's bond strengths and rearrangement possibilities upon energetic activation. researchgate.netacs.org The fragments generated from deprotonated uracil-5-carboxylate can be further isolated and fragmented (in MS³ and MS⁴ experiments) to deduce the structures of the precursor ions. researchgate.net

Table 1: Key Fragmentation Pathways of Deprotonated Uracil-5-carboxylate in CID

| Precursor Ion | Collision Event | Primary Neutral Loss | Resulting Fragment Ion | Reference |

|---|---|---|---|---|

| [Uracil-5-carboxylate - H]⁻ | MS² (CID) | CO₂ (Decarboxylation) | [Uracil - H]⁻ | rsc.org |

| [Uracil-5-carboxylate - H]⁻ | MS² (CID) | HNCO (Isocyanic Acid) | [C₄H₂NO₃]⁻ | rsc.org |

The study of anionic (deprotonated) uracil-5-carboxylate and its fragments in the gas phase offers a window into their intrinsic chemical reactivity. rsc.org Research has explored the reactions of these anions with a variety of neutral molecules that are relevant to interstellar chemistry, such as sulfur dioxide (SO₂), carbon disulfide (CS₂), and nitrous oxide (N₂O). rsc.orgresearchgate.net This line of inquiry is crucial for understanding potential prebiotic formation mechanisms of essential biomolecules like uracil (B121893). researchgate.net By characterizing the reactivity of these anionic derivatives, scientists can identify novel reagents and pathways for uracil formation in environments beyond Earth. rsc.org Experimental acidity bracketing, where the anion's ability to deprotonate a series of reference acids is tested, is also used to determine the gas-phase acidity and identify the most stable anionic structures. rsc.org

Mass Spectrometry-Based Fragmentation Analysis (e.g., Collision-Induced Dissociation)

Quantum Chemical and Molecular Mechanics (QM/MM) Studies

Computational chemistry provides powerful tools to complement experimental findings, offering atomic-level detail on reaction mechanisms, molecular structures, and intrinsic properties that are often difficult to probe experimentally.

The decarboxylation of uracil-5-carboxylate to uracil is a critical reaction catalyzed by the enzyme iso-orotate decarboxylase (IDCase). nih.govfrontiersin.org Extensive quantum chemical and molecular mechanics (QM/MM) calculations have been performed to unravel the precise mechanism of this enzymatic transformation. nih.gov

These computational studies have shown that the catalytic mechanism of IDCase proceeds via a direct, one-step decarboxylation. nih.gov This mechanism involves a concerted process of proton transfer and the breaking of the C-C bond that releases CO₂. nih.gov Similar computational approaches have been applied to the extensively studied enzyme orotidine (B106555) 5'-monophosphate decarboxylase (ODCase), which catalyzes a related decarboxylation. duke.edutunonlab.comnih.govnih.gov In both enzyme systems, computational analysis highlights the importance of multiple factors in achieving their remarkable catalytic efficiency, including the fine-tuned electrostatic environment of the active site and the network of hydrogen-bonding interactions that stabilize the transition state. nih.govduke.edu

Table 2: Computational Findings on Enzymatic Decarboxylation

| Enzyme | Substrate Analog | Key Computational Finding | Reference |

|---|---|---|---|

| Iso-orotate Decarboxylase (IDCase) | 5-Carboxyuracil | Proceeds via a direct, one-step mechanism with concerted proton transfer and C-C bond cleavage. | nih.gov |

| Orotidine 5'-monophosphate Decarboxylase (ODCase) | Orotidine 5'-monophosphate (OMP) | Catalysis is influenced by active site electrostatic environment and multiple hydrogen-bonding interactions. | duke.edu |

| Orotidine 5'-monophosphate Decarboxylase (ODCase) | Orotidine 5'-monophosphate (OMP) | Flexibility of active site loops is crucial for substrate binding and catalysis. | tunonlab.com |

Computational methods are used to perform conformational analysis and investigate the non-covalent interactions that dictate the three-dimensional structure of uracil-5-carboxylate and its complexes. Hydrogen bonding is a particularly critical interaction. The uracil moiety possesses both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygens), allowing it to form intricate hydrogen bond networks. spectroscopyonline.comnih.gov

Theoretical studies on related uracil derivatives show that these hydrogen bonds are crucial for molecular recognition and stability in various contexts, from co-crystals to enzyme active sites. spectroscopyonline.comresearchgate.net For instance, research on uracil with a modification at the 5-position has revealed the formation of a hydrogen bond between the 5-position substituent and the phosphate (B84403) backbone of an oligonucleotide. nih.gov This suggests that the carboxyl group of uracil-5-carboxylate could engage in similar stabilizing intramolecular or intermolecular hydrogen bonds, which can influence its local conformation and biological function. nih.gov The analysis of these interactions is vital for understanding how the molecule is recognized and oriented within enzyme active sites. researchgate.net

Quantum chemical calculations are highly effective for predicting the intrinsic, gas-phase acidity and basicity of molecules. These theoretical values provide a benchmark for understanding a molecule's inherent reactivity, separate from environmental effects.

For uracil-5-carboxylic acid, theoretical calculations have been used to determine its gas-phase acidity. rsc.org These studies, along with experimental work on related uracil analogs, show that the N1-H proton is the most acidic site in the molecule. rsc.orgnih.govacs.org The carboxyl group provides an additional acidic site, but deprotonation at the N1 position generally leads to the most stable anion in the gas phase. rsc.org The calculated acidities (ΔHacid) provide a quantitative measure of the energy required to remove a proton from a specific site.

Table 3: Calculated and Experimental Gas-Phase Acidities (ΔHacid) of Uracil Derivatives

| Compound | Deprotonation Site | ΔHacid (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| Uracil | N1-H | 331–333 | Experimental Bracketing | nih.govacs.org |

| Uracil | N3-H | 347–352 | Experimental Bracketing | nih.govacs.org |

| Uracil-5-carboxylic acid | N1-H | 336.9 ± 2.1 | Experimental Bracketing | rsc.org |

| 1,3-dimethyluracil | C5-H | ~384 | Experimental Bracketing | nih.govacs.org |

Advanced Research Applications and Methodological Development

Design and Application of Uracil-5-carboxylate as Molecular Probes

The unique structure of uracil-5-carboxylate, featuring a carboxylic acid group on the uracil (B121893) ring, makes it a valuable tool for investigating nucleic acid metabolism and developing novel sensing technologies. mtoz-biolabs.com

Utilizing Uracil-5-carboxylate in Nucleic Acid Metabolism Research

Uracil-5-carboxylate and its derivatives serve as crucial indicators in the study of nucleic acid metabolism. mtoz-biolabs.com Research has shown that uracil-5-carboxylate is an intermediate in the biosynthesis of essential molecules like uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are fundamental for DNA and RNA synthesis. guidechem.com The study of its metabolic pathways provides insights into the intricate processes of nucleotide synthesis and degradation. For instance, the enzymatic conversion of uracil-5-carboxylate to uracil and carbon dioxide is a known reaction in these pathways. frontiersin.org

Fluorescent nucleoside analogs, including derivatives of uracil, are instrumental in researching the structure, dynamics, and protein interactions of nucleic acids. researchgate.net These probes allow for the real-time investigation of enzymatic activities related to nucleic acid metabolism both in laboratory settings and within living cells. researchgate.net

Development of Uracil-DNA Sensors and Labeling Methodologies for in vitro and Cellular Applications

The presence of uracil in DNA is often an indicator of DNA damage or a result of specific biological processes. nih.gov To detect and quantify uracil within DNA, researchers have developed innovative sensor technologies. One approach involves using a catalytically inactive uracil-DNA glycosylase (UNG) protein, which can bind to uracil in DNA but cannot excise it. nih.gov These engineered UNG proteins can be fused with reporter molecules, such as fluorescent proteins or tags for antibody recognition, creating uracil-DNA sensors. nih.govresearchgate.net

These sensors have been successfully applied in both in vitro dot-blot assays and for in situ detection of uracil in the DNA of prokaryotic and eukaryotic cells. nih.govresearchgate.net This methodology offers a sensitive and high-throughput means to assess genomic uracil levels, which can be indicative of cellular stress or defects in DNA repair mechanisms. mtoz-biolabs.comnih.gov

Furthermore, various covalent labeling techniques are employed to study nucleic acids. These methods often involve the incorporation of modified nucleotides with reactive groups that can subsequently be linked to reporter molecules like fluorophores. rsc.org For example, nucleotides modified at the C-5 position of uracil with linkers allow for the attachment of dyes without significantly interfering with hybridization. thermofisher.com Click chemistry, particularly the azide-alkyne cycloaddition, has become a prominent strategy for the efficient and specific labeling of nucleic acids. acs.org

Development of Analytical Detection Methods for Uracil-5-carboxylate and its Metabolites

Accurate and sensitive detection of uracil-5-carboxylate and its related compounds is crucial for understanding their biological roles. A variety of analytical techniques have been developed and refined for this purpose.

Application of Chromatography and Mass Spectrometry Techniques for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a primary technique for the quantitative analysis of uracil-5-carboxylate and its metabolites in biological samples such as serum, plasma, and urine. mtoz-biolabs.comresearchgate.net This method offers high sensitivity and specificity, enabling the detection of these compounds even at low concentrations. mtoz-biolabs.com

Several LC-MS/MS methods have been developed for the simultaneous quantification of uracil and related compounds, including the chemotherapeutic drug 5-fluorouracil (B62378) and its metabolites. researchgate.netwindows.net These methods often involve a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances from the biological matrix. researchgate.netwindows.net Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of these compounds, often requiring derivatization of the analytes before analysis. nih.gov

The development of multiplex methods allows for the simultaneous quantitative analysis of a wide range of metabolites, including amino and carboxylic acids, in a single run. mdpi.com These advanced chromatographic and mass spectrometric techniques are indispensable for research in metabolomics and for monitoring the levels of these compounds in various physiological and pathological states. mtoz-biolabs.commdpi.com

Table 1: Comparison of Analytical Methods for Uracil and its Derivatives

| Technique | Sample Types | Key Features | Reference(s) |

| LC-MS/MS | Serum, plasma, urine, tissues | High sensitivity, high specificity, quantitative | mtoz-biolabs.comresearchgate.net |

| GC-MS | Plasma | Requires derivatization, quantitative | nih.gov |

| HPLC-UV | Plasma, serum, urine | Commonly used, quantitative | iapchem.org |

| Electrochemical | Pharmaceutical formulations, biological samples | Sensitive, selective, cost-effective | researchgate.net |

Optically-Based Sensing Strategies (e.g., Gold Nanoparticle Systems)

Optically-based sensing strategies, particularly those employing gold nanoparticles (AuNPs), have emerged as innovative methods for the detection of various analytes, including those related to uracil. rsc.org The principle behind these sensors often relies on the aggregation or dispersion of AuNPs, which results in a visible color change. researchgate.net

For instance, a colorimetric sensing method was developed for melamine (B1676169) detection using AuNPs functionalized with uracil-5-carboxylic acid (UCA). rsc.org The interaction between melamine and the UCA-tailored AuNPs induced aggregation, leading to a rapid color change that could be observed with the naked eye. researchgate.netrsc.org This type of assay demonstrates the potential of uracil-5-carboxylate as a recognition element in the design of simple and sensitive optical sensors. researchgate.net

Gold nanoparticle-based systems offer several advantages, including ease of preparation, stability, and the ability to be functionalized with specific recognition molecules. rsc.org These properties make them promising tools for the development of rapid and point-of-care diagnostic tests. nih.gov

Mechanistic Insights and Broader Biological Implications

Research into uracil-5-carboxylate has provided significant mechanistic insights and revealed its broader biological importance. Elevated levels of uracil-5-carboxylate have been linked to oxidative stress and DNA damage, suggesting its potential as a biomarker for these conditions. mtoz-biolabs.com Its accumulation may signal ongoing cellular stress or deficiencies in DNA repair mechanisms. mtoz-biolabs.com

The study of enzymes that interact with uracil-5-carboxylate, such as isoorotate decarboxylase (IDCase), has shed light on fundamental enzymatic mechanisms. frontiersin.org For example, research has shown that the decarboxylation of uracil-5-carboxylate by IDCase proceeds through a (reverse) electrophilic aromatic substitution to form CO2. frontiersin.org

Furthermore, the chemical properties of uracil and its derivatives, including their ability to form hydrogen bonds, are crucial for their biological functions and interactions within systems like DNA and at the active sites of enzymes. rsc.orgacs.org Understanding these interactions at a molecular level is essential for comprehending the roles of these compounds in health and disease.

Understanding Mechanisms of Interference with DNA/RNA Synthesis

The direct impact of uracil-5-carboxylate on the enzymatic processes of DNA and RNA synthesis is a specialized area of research with limited direct studies. However, by examining related substituted pyrimidines, it is possible to infer the potential mechanisms of interference. The presence of a carboxyl group at the C-5 position of the uracil ring introduces significant steric and electronic changes that could impede the normal functioning of DNA and RNA polymerases.

Research on other 5-substituted uracil analogs provides a basis for these inferences. For instance, the introduction of various functional groups at the C-5 position has been shown to affect the interactions between the nucleotide and the polymerase active site. While not a direct study on uracil-5-carboxylate, research on compounds like 5-fluorouracil (5-FU) demonstrates that modifications to the uracil structure can lead to the inhibition of enzymes crucial for DNA synthesis. kinxcdn.com The metabolic products of 5-FU can interfere with RNA processing and can be misincorporated into RNA and DNA, leading to cytotoxicity. kinxcdn.com Similarly, 5-aminouracil (B160950) has been shown to preferentially inhibit the synthesis of late-replicating DNA. nih.gov

The carboxyl group of uracil-5-carboxylate, being bulkier and carrying a negative charge at physiological pH, could sterically hinder the proper alignment of the nucleotide within the polymerase active site. This could prevent the formation of the phosphodiester bond, thereby halting chain elongation during replication or transcription. Furthermore, the electronic properties of the carboxyl group could alter the base-pairing interactions with adenine (B156593), potentially leading to misincorporation or a stalled polymerase complex.

It is important to note that the cellular repair mechanisms for uracil in DNA, primarily initiated by uracil-DNA glycosylase (UNG), are highly efficient. biocrick.com The presence of a modified uracil, such as uracil-5-carboxylate, might be recognized by these repair enzymes, leading to its excision and the creation of an abasic site. These repair intermediates themselves can be harmful to DNA replication and interfere with transcription. biocrick.com

While direct experimental evidence for uracil-5-carboxylate's role in DNA/RNA synthesis interference is not abundant, the principles of steric hindrance and electronic perturbation from the carboxyl group suggest it as a potential inhibitor. Further research, including in vitro transcription and replication assays with uracil-5-carboxylate triphosphate, is necessary to fully elucidate its specific mechanisms of action and its potential as a tool in studying nucleic acid metabolism.

Implications of Uracil-5-carboxylate in Prebiotic Chemistry and Astrobiological Contexts

Uracil-5-carboxylate is a molecule of significant interest in the fields of prebiotic chemistry and astrobiology due to its potential role as a precursor to uracil, a fundamental component of RNA. The study of its formation and fragmentation provides valuable insights into the abiotic synthesis of nucleobases on the early Earth and in extraterrestrial environments. researchgate.netnih.gov

Abiotic Synthesis and Meteoritic Presence

Research has demonstrated that uracil can be formed through various abiotic pathways, and its presence has been confirmed in carbonaceous meteorites, suggesting an extraterrestrial origin and delivery to early Earth. researchgate.netnih.gov Uracil-5-carboxylate is considered a plausible precursor in these environments. Laboratory experiments simulating prebiotic conditions have explored the formation of nucleobases from simple precursor molecules. While direct, quantitative yields for uracil-5-carboxylate from these simulations are not always detailed, its identification as a product in some studies underscores its potential role in the origins of life. The ion chemistry of uracil and its derivatives, including uracil-5-carboxylic acid, is a key area of investigation for understanding prebiotic synthesis routes. biocrick.comnih.gov

Fragmentation Pathways and Precursor to Uracil

Mass spectrometry studies, particularly those involving collision-induced dissociation (CID), have been instrumental in understanding the fragmentation pathways of deprotonated uracil-5-carboxylic acid. researchgate.netrsc.orgresearchgate.net These studies reveal that a primary fragmentation channel is decarboxylation, leading directly to the formation of the uracil anion. rsc.org This suggests a plausible mechanism for the formation of uracil from uracil-5-carboxylate in various environments, including the interstellar medium (ISM).

The fragmentation of deprotonated uracil-5-carboxylic acid also results in other ions, such as those formed through the loss of isocyanic acid (HNCO), providing further insight into the complex chemistry of these molecules. rsc.org The study of these anionic fragments helps to characterize potential reactive species that could have participated in the chemical evolution leading to more complex biomolecules. researchgate.netnih.gov

Table 1: Key Fragmentation Products of Deprotonated Uracil-5-carboxylic Acid

| Precursor Ion | Fragmentation Process | Major Product Ions | Significance |

| Deprotonated Uracil-5-carboxylic Acid | Decarboxylation | Uracil anion | Direct pathway to uracil formation. rsc.org |

| Deprotonated Uracil-5-carboxylic Acid | Isocyanic acid (HNCO) loss | C3H2NO⁻ and other fragments | Reveals alternative reaction pathways and reactive intermediates. rsc.org |

The investigation into uracil-5-carboxylate's role in prebiotic chemistry is crucial for constructing a comprehensive model of the origins of life. Its stability, reactivity, and potential as a direct precursor to a canonical nucleobase make it a key molecule in the study of how the building blocks of life may have formed and accumulated on the early Earth and beyond.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Uracil-5-carboxylate, and how can researchers validate the purity of the product?

- Methodological Answer : Synthesis typically involves cyclization reactions of precursor molecules (e.g., β-alanine derivatives) under controlled pH and temperature. Purity validation requires high-performance liquid chromatography (HPLC) for quantitative analysis, complemented by nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For reproducibility, experimental protocols must detail reagent ratios, reaction kinetics, and purification steps (e.g., recrystallization solvents) . Cross-referencing with established literature accounts ensures methodological alignment .

Q. Which spectroscopic techniques are most effective for characterizing Uracil-5-carboxylate, and what key spectral markers should researchers prioritize?

- Methodological Answer : Infrared (IR) spectroscopy identifies carboxylate stretching vibrations (~1700 cm⁻¹), while ¹³C NMR confirms the carboxylic carbon signal (~160-170 ppm). UV-Vis spectroscopy is critical for monitoring electronic transitions in aqueous solutions. Researchers should compare experimental data with computational simulations (e.g., density functional theory) to resolve ambiguities. Detailed spectral assignments must be included in supplementary materials to facilitate peer validation .

Q. How can researchers assess the stability of Uracil-5-carboxylate under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 2–12) at 25–60°C, with aliquots sampled at intervals for HPLC analysis. Degradation products are identified via mass spectrometry (MS). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard conditions. Experimental protocols must specify buffer composition, sampling frequency, and statistical methods for degradation rate calculations .

Q. What strategies should researchers employ to systematically review existing literature on Uracil-5-carboxylate?

- Methodological Answer : Use structured database searches (e.g., Scopus, PubMed) with Boolean operators: TITLE-ABS-KEY ("Uracil-5-carboxylate" AND "synthesis" OR "degradation"). Filter results by document type (articles/reviews) and publication year. Track citations via tools like Google Scholar’s "Cited by" feature to identify seminal works. Organize findings into annotated bibliographies, highlighting gaps in mechanistic studies or analytical methodologies .

Advanced Research Questions

Q. How can researchers resolve contradictory data in Uracil-5-carboxylate’s spectral analysis reported across studies?

- Methodological Answer : Discrepancies often arise from solvent effects or instrumentation calibration. Replicate experiments using standardized conditions (e.g., DMSO-d6 for NMR). Cross-validate with independent techniques (e.g., X-ray crystallography). Consult computational chemistry to model solvent interactions or tautomeric equilibria. Publish raw data in supplementary materials to enable meta-analysis .

Q. What experimental design principles should guide degradation pathway studies of Uracil-5-carboxylate in biological systems?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁴C-labeled) to track metabolic fate in in vitro models (e.g., hepatocyte cultures). Combine liquid chromatography-tandem MS (LC-MS/MS) for metabolite profiling. Control for enzyme activity (e.g., carboxylase inhibitors) to isolate non-enzymatic degradation. Statistical power analysis ensures sample sizes are adequate to detect low-abundance metabolites .

Q. How can computational models improve the prediction of Uracil-5-carboxylate’s reactivity in novel synthetic routes?

- Methodological Answer : Employ quantum mechanical calculations (e.g., Hartree-Fock, DFT) to simulate transition states and reaction energetics. Validate models against experimental kinetic data. Machine learning algorithms trained on existing reaction databases can predict optimal catalysts or solvents. Collaborative workflows integrating computational and experimental teams enhance model accuracy .

Q. What methodological controls are essential for ensuring reproducibility in Uracil-5-carboxylate’s biological activity assays?

- Methodological Answer : Include positive/negative controls (e.g., known enzyme inhibitors) in enzymatic assays. Standardize cell culture conditions (e.g., passage number, serum batches) for in vitro studies. Use blinded analysis for spectroscopic or chromatographic data interpretation. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Data Presentation Guidelines

- Tables : Include detailed reaction conditions (e.g., temperature, yield) and spectral data (δ values, coupling constants) .

- Figures : Use high-resolution spectra with annotated peaks. Provide error bars in degradation kinetic plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.